molecular formula C16H6Cl5F3N2O5 B11688823 2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate

2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate

Cat. No.: B11688823
M. Wt: 540.5 g/mol
InChI Key: NPZNBVYKHQRJNB-DHRITJCHSA-N
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Description

2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate is a complex organic compound with the molecular formula C16H6Cl5F3N2O5 This compound is known for its unique structural features, which include nitro, dichloro, trichloromethyl, benzodioxol, and trifluoroethanimidate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate involves multiple steps, starting with the preparation of the core benzodioxol structure. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow microreactor systems has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups to the benzodioxol ring .

Scientific Research Applications

2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrophenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-YL]-2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloro and trichloromethyl groups contribute to its reactivity and potential toxicity .

Properties

Molecular Formula

C16H6Cl5F3N2O5

Molecular Weight

540.5 g/mol

IUPAC Name

(2-nitrophenyl) (1E)-N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2,2,2-trifluoroethanimidate

InChI

InChI=1S/C16H6Cl5F3N2O5/c17-7-5-11-12(6-8(7)18)31-16(30-11,15(19,20)21)25-13(14(22,23)24)29-10-4-2-1-3-9(10)26(27)28/h1-6H/b25-13+

InChI Key

NPZNBVYKHQRJNB-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O/C(=N/C2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl)/C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl)C(F)(F)F

Origin of Product

United States

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